3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
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Overview
Description
3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring, a tetrahydrofuran moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable leaving group.
Formation of the Benzamide: The final step involves the reaction of the intermediate with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: 3-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide.
Reduction: 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It may serve as a probe to study the interaction of benzamide derivatives with biological macromolecules.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-3-yl)benzamide: Similar structure but with a different position of the pyrazole ring.
3-methoxy-N-(1-(tetrahydrofuran-2-yl)-1H-pyrazol-4-yl)benzamide: Similar structure but with a different position of the tetrahydrofuran ring.
Uniqueness
3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged to develop compounds with specific desired properties for various applications.
Properties
IUPAC Name |
3-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-14-4-2-3-11(7-14)15(19)17-12-8-16-18(9-12)13-5-6-21-10-13/h2-4,7-9,13H,5-6,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXAZSGTRWPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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